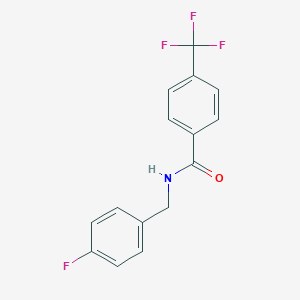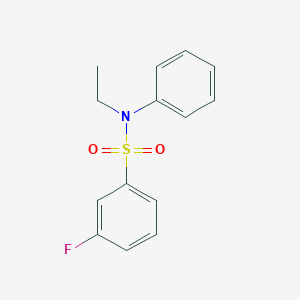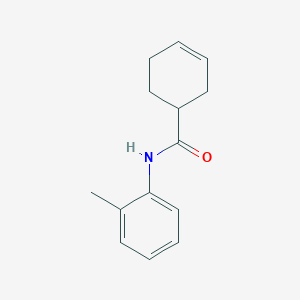
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. It has also been suggested that this compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. Additionally, this compound has been reported to inhibit the replication of certain viruses, such as herpes simplex virus.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents, making it suitable for various experimental procedures. However, this compound has some limitations as well. It is not very stable in aqueous solutions and can decompose over time. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, research can be conducted to improve the bioavailability of this compound and develop more stable formulations for in vivo use.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and 4-(trifluoromethyl)benzoyl chloride. The reaction involves the formation of an imine intermediate, which is then reduced to this compound using a reducing agent such as sodium borohydride. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. This compound has also been investigated as a potential inhibitor of protein-protein interactions, which play a crucial role in many biological processes.
特性
分子式 |
C16H14F3NO3 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-22-12-7-8-13(14(9-12)23-2)20-15(21)10-3-5-11(6-4-10)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChIキー |
WRDUYFLJBGSGSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)








![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
